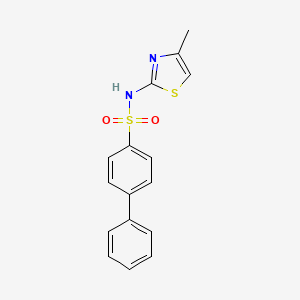![molecular formula C18H16ClFN2O2 B6078333 1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide](/img/structure/B6078333.png)
1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide is a synthetic organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a prolinamide backbone
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzoyl chloride and 4-fluoroaniline.
Reaction Conditions: The reaction between 4-chlorobenzoyl chloride and 4-fluoroaniline is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. This results in the formation of the intermediate 4-chlorobenzoyl-4-fluoroaniline.
Cyclization: The intermediate is then subjected to cyclization with proline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide can be compared with similar compounds such as:
1-[(4-chlorophenyl)carbonyl]-N-(4-bromophenyl)prolinamide: This compound has a bromine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-5-3-12(4-6-13)18(24)22-11-1-2-16(22)17(23)21-15-9-7-14(20)8-10-15/h3-10,16H,1-2,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFICYXFVXJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chlorophenyl)methyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]triazole-4-carboxamide](/img/structure/B6078250.png)
![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL NICOTINATE](/img/structure/B6078258.png)
![2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)
![N-(2-methoxybenzyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078278.png)
![2,4-dimethoxy-N-[1-(4-methoxyphenyl)propan-2-yl]aniline](/img/structure/B6078292.png)
![ethyl 4-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6078298.png)
![N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide](/img/structure/B6078306.png)
![3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B6078310.png)
![N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6078324.png)

![(E)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylprop-2-enamide](/img/structure/B6078334.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6078338.png)
![methyl 2-({[2-(3-ethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6078342.png)
![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)
